Methyl 1-(3-methylphenyl)-2-pyrrolidinone-4-carboxylate
Description
Methyl 1-(3-methylphenyl)-2-pyrrolidinone-4-carboxylate is a heterocyclic compound featuring a pyrrolidinone core (a five-membered lactam ring) substituted with a 3-methylphenyl group at the nitrogen atom and a methyl ester at the 4-position. Pyrrolidinone derivatives are of significant interest in medicinal and agrochemical research due to their structural versatility, which enables interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-4-3-5-11(6-9)14-8-10(7-12(14)15)13(16)17-2/h3-6,10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDIOOXYCRWHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure Reaction of Precursors
The initial step involves constructing the pyrrolidinone core via ring closure reactions between suitable precursors:
-
- Aromatic compounds such as malic acid derivatives or substituted phenyl compounds
- Amines, specifically methylamine solutions
-
- Usually conducted at reflux temperatures ranging from 85°C to 100°C for durations between 10 to 18 hours, optimized to maximize yield and purity.
-
- Formation of a cyclobutanediamide intermediate (compound III), which is crystalline and amenable to purification via filtration and crystallization.
Reduction of the Intermediate to Pyrrolidinone
The key step involves reducing the cyclized intermediate to the target pyrrolidinone structure:
-
- Sodium borohydride (NaBH₄)
- Potassium borohydride (KBH₄)
- Boron trifluoride-ethyl ether or boron tribromide-ethyl ether
-
- Reaction progress is monitored via TLC or sampling for purity assessment.
-
- Quenching with hydrochloric acid under cold conditions (ice bath).
- Extraction with ethyl acetate, followed by concentration and distillation to isolate the pure pyrrolidinone.
Esterification to Form the Carboxylate
The final step involves esterifying the pyrrolidinone to introduce the methyl carboxylate group:
-
- Dimethyl sulfate is employed for methylation, added dropwise under inert atmospheres at low temperatures (-10°C to 10°C) to prevent over-alkylation or side reactions (see,).
- Tetrahydrofuran (THF) serves as a solvent, providing a suitable medium for the methylation process.
- Heating to 10–50°C facilitates the methylation reaction.
-
- After methylation, the mixture is quenched with hydrochloric acid, and the product is extracted with ethyl acetate.
- The organic phase is concentrated, and the product is purified via distillation under reduced pressure.
Purification and Characterization
-
- Crystallization from suitable solvents (n-heptane, ethanol, or ethyl acetate).
- Recrystallization ensures high purity, essential for subsequent applications.
-
- Confirmed through NMR, IR, and mass spectrometry to verify the structure and purity of methyl 1-(3-methylphenyl)-2-pyrrolidinone-4-carboxylate.
Data Table: Summary of Preparation Conditions
| Step | Reagents | Solvent | Temperature | Duration | Key Notes |
|---|---|---|---|---|---|
| Ring Closure | Malic acid, methylamine | Toluene, xylene, chlorobenzene | 85°C–100°C | 10–18 hours | Water removal via azeotropic distillation |
| Reduction | Sodium borohydride or similar | THF | 0°C–30°C | 3–4 hours | Inert atmosphere, dropwise addition |
| Methylation | Dimethyl sulfate | THF | -10°C–50°C | 1–2 hours | Controlled addition, quenching with HCl |
Research Findings and Notes
-
- Using solid intermediates like compound III facilitates purification and improves overall yields, often reaching 70–85% depending on reaction conditions (see).
- The choice of solvent impacts the reaction efficiency; aromatic solvents like xylene or chlorobenzene are preferred for high-temperature cyclizations.
Safety & Environmental Considerations:
- Replacing hazardous reducing agents like lithium aluminum hydride with sodium borohydride enhances safety and process stability.
- Methylation with dimethyl sulfate requires careful handling due to its toxicity; alternative methylating agents are under exploration.
-
- The procedures described are adaptable to kilogram-scale synthesis, with process modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methylphenyl)-2-pyrrolidinone-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Research Applications
1. Building Block for Synthesis
- Methyl 1-(3-methylphenyl)-2-pyrrolidinone-4-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution.
2. Reaction Mechanisms
- The compound is utilized in studying reaction mechanisms in organic chemistry. Its ability to participate in diverse chemical reactions makes it an ideal candidate for investigating the kinetics and pathways of organic transformations.
Biological Research Applications
1. Enzyme Interaction Studies
- In biochemical assays, this compound can be employed to study enzyme interactions and protein binding. Its structural features may influence its affinity for specific enzymes, making it valuable in drug discovery and development.
2. Pharmacological Potential
- Preliminary studies suggest that this compound may exhibit pharmacological properties that warrant further investigation as a lead compound in therapeutic applications targeting various diseases.
Medical Applications
1. Drug Development
- The compound's unique structure positions it as a potential candidate for drug development. Its derivatives have been explored for their ability to modulate biological pathways, which could lead to new treatments for conditions such as cancer or neurological disorders.
2. Case Study: Anticancer Activity
- Research has indicated that analogs of this compound may enhance the efficacy of existing anticancer drugs when used in combination therapies. For instance, studies have shown that certain derivatives can synergistically increase the effectiveness of sorafenib in vitro, suggesting a promising avenue for future research .
Industrial Applications
1. Material Science
- This compound can be utilized in the development of new materials with tailored properties. Its incorporation into polymer matrices has been shown to enhance mechanical strength and thermal stability.
2. Coatings and Adhesives
- The compound's chemical properties make it suitable for use in coatings and adhesives, where it can improve adhesion and durability due to its ability to interact with various substrates.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Chemical Research | Building block for synthesis | Versatile functionalization |
| Biological Research | Enzyme interaction studies | Insight into drug-target interactions |
| Medical Applications | Drug development | Potential therapeutic agents |
| Industrial Applications | Material science | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of Methyl 1-(3-methylphenyl)-2-pyrrolidinone-4-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous heterocycles, as outlined below:
Structural Features and Functional Groups
Key Observations :
- Core Rings: The target compound’s pyrrolidinone ring is distinct from triazoles , pyrazolo-pyrimidines , and indoles , which may confer unique conformational flexibility or hydrogen-bonding capabilities.
- Substituent Effects : The 3-methylphenyl group is a shared feature in several analogs (e.g., triazofenamide , Meclizine ), suggesting its role in enhancing lipophilicity or target binding.
- Functional Groups : The methyl ester in the target compound contrasts with carboxamides or hydrochloride salts , impacting solubility and metabolic stability.
Key Observations :
- Synthetic Routes : The target compound may share synthetic strategies with ’s analog, such as transition-metal-catalyzed couplings for aryl group introduction.
- Melting Points : The pyrazolo-pyrimidine analog’s high melting point (227–230°C) suggests strong crystal lattice interactions, possibly due to its extended aromatic system.
Key Observations :
- Pesticidal Use : Triazole derivatives like triazofenamide highlight the relevance of heterocycles in agrochemistry, a possible domain for the target compound.
Biological Activity
Methyl 1-(3-methylphenyl)-2-pyrrolidinone-4-carboxylate (CAS No. 1071346-78-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C13H15NO2
- Molecular Weight : 219.27 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine ring, which is known for its versatility in biological applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, it was shown to be effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines indicated that this compound induces apoptosis and inhibits cell proliferation.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were found to be in the range of 10–20 µM, demonstrating its potential as an anticancer agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Oxidative Stress : It can increase reactive oxygen species (ROS) levels in cells, leading to apoptosis in cancer cells.
- Receptor Modulation : Preliminary studies suggest that it may interact with specific receptors involved in cell signaling pathways related to growth and survival.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings indicated that the compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .
Research on Anticancer Effects
In another study, researchers assessed the anticancer properties of this compound using a combination therapy approach with established chemotherapeutics. The results showed that co-treatment with this compound significantly reduced tumor growth in xenograft models compared to monotherapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 1-(3-methylphenyl)-2-pyrrolidinone-4-carboxylate, and how can reaction yields be improved?
- Methodological Answer :
- Step 1 : Start with a cyclocondensation reaction between 3-methylbenzylamine and a suitable diester (e.g., dimethyl acetylenedicarboxylate) under reflux in anhydrous toluene. Monitor progress via TLC.
- Step 2 : Optimize solvent polarity (e.g., switch from THF to DMF) to stabilize intermediates. Use catalytic amounts of DBU (1,8-diazabicycloundec-7-ene) to enhance ring closure efficiency.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates using -NMR and IR spectroscopy.
- Data Contradiction Tip : If yields <50%, check for side products (e.g., dimerization) via LC-MS and adjust stoichiometry or reaction time .
Q. How can the compound’s crystal structure be resolved using X-ray crystallography?
- Methodological Answer :
- Step 1 : Grow single crystals via slow evaporation in a 1:1 mixture of dichloromethane and hexane.
- Step 2 : Collect diffraction data at 100 K using a synchrotron source. Index reflections with SHELXS for space group determination .
- Step 3 : Refine the structure using SHELXL, focusing on anisotropic displacement parameters for the pyrrolidinone ring. Validate hydrogen positions with SHELXPRO’s riding model .
- Advanced Tool : Use ORTEP-3 to visualize thermal ellipsoids and assess structural rigidity .
Q. What computational methods are suitable for analyzing the compound’s ring puckering and conformational flexibility?
- Methodological Answer :
- Step 1 : Perform DFT calculations (B3LYP/6-31G**) to optimize the geometry of the pyrrolidinone ring.
- Step 2 : Apply Cremer-Pople puckering parameters (, , ) to quantify non-planarity. Compare with crystallographic data to validate computational models .
- Data Table :
| Parameter | Calculated Value | Experimental (XRD) |
|---|---|---|
| 0.45 Å | 0.42 Å | |
| 12° | 15° |
Advanced Research Questions
Q. How can electron density maps resolve ambiguities in the compound’s sulfonyl or ester group orientations?
- Methodological Answer :
- Step 1 : Collect high-resolution (<1.0 Å) X-ray data to generate deformation density maps using SHELXL’s HAR and DELU commands .
- Step 2 : Analyze residual peaks near the ester carbonyl to identify disorder. Refine occupancy ratios for alternative conformers.
- Case Study : For similar pyrrolidinone derivatives, dynamic disorder in the methylphenyl group was resolved by splitting the model into two sites with 70:30 occupancy .
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting neurological receptors?
- Methodological Answer :
- Step 1 : Synthesize analogs with substitutions at the 3-methylphenyl or carboxylate positions. Prioritize halogen (Cl, F) or methoxy groups for enhanced lipophilicity.
- Step 2 : Screen binding affinity via radioligand assays (e.g., -GABA receptor). Use AutoDock Vina for docking simulations to correlate activity with steric/electronic parameters.
- Data Contradiction Tip : If in vitro IC values conflict with docking scores, validate receptor-ligand interactions using molecular dynamics (AMBER) .
Q. What strategies mitigate polymorphism issues during formulation studies?
- Methodological Answer :
- Step 1 : Screen for polymorphs via slurry experiments in 10 solvents (e.g., ethanol, acetonitrile). Characterize forms using PXRD and DSC.
- Step 2 : Stabilize the desired polymorph by seeding with crystals of known morphology. Optimize cooling rates during recrystallization.
- Case Study : A related pyrrolidinone compound exhibited three polymorphs; Form II (monoclinic) showed superior bioavailability due to lower lattice energy .
Q. How to evaluate stereoelectronic effects on the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Step 1 : Perform Natural Bond Orbital (NBO) analysis at the M06-2X/cc-pVTZ level to identify hyperconjugative interactions (e.g., ).
- Step 2 : Correlate NBO results with experimental kinetics (e.g., reaction with benzylamine in DMSO). A higher delocalization energy predicts faster substitution .
Q. How to reconcile contradictory NMR and IR data for the compound’s tautomeric forms?
- Methodological Answer :
- Step 1 : Acquire variable-temperature -NMR (25°C to −60°C) to detect slow-exchange tautomers. Look for splitting of carbonyl proton signals.
- Step 2 : Compare experimental IR carbonyl stretches (1700–1750 cm) with DFT-simulated spectra for enol and keto forms.
- Example : A 1720 cm peak in IR and a single -NMR signal at 3.2 ppm (broad) confirmed the keto form as dominant .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
